molecular formula C11H16BNO4S B2815625 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid CAS No. 2377608-95-0

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid

Cat. No.: B2815625
CAS No.: 2377608-95-0
M. Wt: 269.12
InChI Key: LCLWKERKNBTROT-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a pyrrolidine-1-sulfonyl group. The unique structural features of this compound make it a valuable tool in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Attachment of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a molecular probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methyl and pyrrolidine-1-sulfonyl groups, making it less specific in certain applications.

    4-Methylphenylboronic Acid: Similar structure but lacks the pyrrolidine-1-sulfonyl group.

    Pyrrolidine-1-sulfonylphenylboronic Acid: Lacks the methyl group, which may affect its reactivity and binding properties.

Uniqueness

3-Methyl-4-(pyrrolidine-1-sulfonyl)phenylboronic acid is unique due to the combination of its boronic acid group, methyl group, and pyrrolidine-1-sulfonyl group. This combination enhances its reactivity and specificity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(3-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c1-9-8-10(12(14)15)4-5-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLWKERKNBTROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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